2'-Cyano-3,3-dimethylbutyrophenone
Description
2'-Cyano-3,3-dimethylbutyrophenone is a ketone derivative featuring a cyano (-CN) group at the 2' position of the phenyl ring and two methyl groups at the 3,3-positions of the butyrophenone backbone. The cyano group enhances electrophilicity, enabling participation in nucleophilic reactions, while the dimethyl substituents provide steric hindrance that influences reactivity and selectivity .
Properties
IUPAC Name |
2-(3,3-dimethylbutanoyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-13(2,3)8-12(15)11-7-5-4-6-10(11)9-14/h4-7H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYQMSIHPSQKJMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)C1=CC=CC=C1C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90642377 | |
| Record name | 2-(3,3-Dimethylbutanoyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90642377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898764-17-5 | |
| Record name | 2-(3,3-Dimethyl-1-oxobutyl)benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898764-17-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3,3-Dimethylbutanoyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90642377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Cyano-3,3-dimethylbutyrophenone typically involves the reaction of 3,3-dimethylbutyryl chloride with benzonitrile in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic substitution, where the chloride group is replaced by the cyano group from benzonitrile. The reaction conditions generally require anhydrous solvents and inert atmosphere to prevent side reactions .
Industrial Production Methods
In industrial settings, the production of 2’-Cyano-3,3-dimethylbutyrophenone can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the industrial production process .
Chemical Reactions Analysis
Types of Reactions
2’-Cyano-3,3-dimethylbutyrophenone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of amines.
Substitution: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as amines or alcohols can be used to replace the cyano group.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2’-Cyano-3,3-dimethylbutyrophenone has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of new drugs and therapeutic agents.
Material Science: It is utilized in the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2’-Cyano-3,3-dimethylbutyrophenone involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Substituent Effects: Cyano vs. Carboethoxy
A close structural analog, 2'-Carboethoxy-3,3-dimethylbutyrophenone (CAS: 898764-26-6), replaces the cyano group with a carboethoxy (-COOEt) moiety. While both compounds share the 3,3-dimethylbutyrophenone core, their substituents lead to distinct properties:
- Reactivity: The cyano group in the target compound facilitates nucleophilic addition or ring-opening reactions, as seen in studies where cyano anions participate in F-ring cleavage of steroidal derivatives . In contrast, the carboethoxy group is less electrophilic and more prone to hydrolysis or esterification.
- Similarity Score: Computational analyses assign a similarity score of 0.85 to 2'-Carboethoxy-3,3-dimethylbutyrophenone, indicating significant structural overlap but functional divergence .
Methylated Backbone Variants
Compounds such as Methyl 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate (CAS: 144464-66-4) and Methyl 1-methyl-5,6,7,8-tetrahydronaphthalene-2-carboxylate (CAS: 812690-22-5) share partial structural motifs with the target molecule but lack the cyano group. These variants exhibit lower similarity scores (0.86 and 0.83, respectively), emphasizing the critical role of the cyano substituent in defining reactivity .
Functional Analogs: Cyano-Containing Compounds
Fungicidal Activity: 2'-Cyano-3,4-dichloroisothiazole-5-carboxanilide
The compound 2'-cyano-3,4-dichloroisothiazole-5-carboxanilide (described in patent literature) shares the 2'-cyano substituent but incorporates an isothiazole-carboxanilide backbone. This analog demonstrates potent fungicidal activity, attributed to the electron-withdrawing cyano group enhancing interaction with biological targets . Comparatively, 2'-Cyano-3,3-dimethylbutyrophenone’s butyrophenone core may limit bioactivity but offers synthetic versatility for derivatization.
Photophysical Chromophores
This suggests that the cyano group in this compound could similarly influence photophysical properties if applied in materials science.
Data Table: Key Compounds and Properties
Research Implications
- Synthetic Utility: The cyano group in this compound enables diverse transformations, such as ring-opening reactions observed in steroidal systems .
- Bioactivity Potential: While direct fungicidal data are lacking, structural parallels to patented isothiazole derivatives suggest untapped pharmacological applications .
- Material Science: The electronic effects of the cyano group could be harnessed in designing fluorescent probes or optoelectronic materials, akin to chromene studies .
Biological Activity
2'-Cyano-3,3-dimethylbutyrophenone is an organic compound characterized by its cyano group and butyrophenone structure. Its molecular formula is C13H15NO, and it has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, including its mechanisms of action, potential applications, and relevant research findings.
The structural features of this compound facilitate its interaction with various biological molecules. The presence of the cyano group allows it to act as an electrophile, which can engage with nucleophilic sites on proteins and other biomolecules. This interaction may modulate enzyme activity and influence various biochemical pathways.
Potential Mechanisms
- Enzyme Modulation : The compound may alter the activity of specific enzymes, impacting metabolic pathways.
- Biochemical Pathway Influence : It could serve as a probe in biological pathways, aiding in the understanding of complex biochemical interactions.
Case Studies
While specific case studies focusing solely on this compound are scarce, related compounds have been investigated for similar properties. For instance:
- Related Compounds : Other cyano-substituted butyrophenones have demonstrated various biological activities, including antimicrobial and anticancer properties.
- Pharmacological Applications : Compounds with similar structures have been explored for their potential in treating metabolic disorders and influencing neurobiological functions .
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with structurally similar compounds can be beneficial.
| Compound Name | Structural Features | Notable Biological Activity |
|---|---|---|
| This compound | Cyano group attached to butyrophenone | Potential enzyme modulation |
| Benzophenone | Lacks cyano group | Limited biological activity |
| 4-Methylbenzophenone | Single methyl group | Antimicrobial properties |
Future Research Directions
Given the preliminary insights into the biological activity of this compound, several avenues for future research are suggested:
- In-depth Mechanistic Studies : Investigating the specific molecular targets and pathways influenced by this compound.
- Pharmacological Testing : Conducting studies to evaluate its efficacy in various therapeutic contexts.
- Comparative Analyses : Exploring the biological activities of related compounds to identify unique properties that could be harnessed in medicinal chemistry.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
